molecular formula C8H6ClF2NO B6310997 4-(Chlorodifluoromethyl)benzamide CAS No. 1651-38-3

4-(Chlorodifluoromethyl)benzamide

Cat. No.: B6310997
CAS No.: 1651-38-3
M. Wt: 205.59 g/mol
InChI Key: YXRGSOJCECOOKH-UHFFFAOYSA-N
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Description

4-(Chlorodifluoromethyl)benzamide is an organic compound with the molecular formula C8H6ClF2NO It is a derivative of benzamide, where the benzene ring is substituted with a chlorodifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorodifluoromethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-chlorodifluoromethylbenzoic acid with ammonia or an amine under appropriate conditions to form the corresponding benzamide . Another method involves the direct condensation of 4-chlorodifluoromethylbenzoic acid with an amine in the presence of a catalyst such as Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorodifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield carboxylic acids or ketones.

Scientific Research Applications

4-(Chlorodifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorodifluoromethyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(Chlorodifluoromethyl)benzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

4-[chloro(difluoro)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRGSOJCECOOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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